1-Iodoethyl cyclopentanecarboxylate
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Overview
Description
1-Iodoethyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from cyclopentanecarboxylic acid and 1-iodoethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodoethyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 1-iodoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: These processes would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 1-iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Cyclopentanecarboxylic Acid: Shares the cyclopentane ring but lacks the ester and iodine functionalities.
1-Iodoethyl Acetate: Similar ester structure but with an acetate group instead of cyclopentanecarboxylate.
Methyl Cyclopentanecarboxylate: Similar ester structure but with a methyl group instead of 1-iodoethyl
Uniqueness: 1-Iodoethyl cyclopentanecarboxylate is unique due to the presence of both the cyclopentane ring and the 1-iodoethyl ester group.
Properties
CAS No. |
91871-80-6 |
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Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodoethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
CTBCRFJJWQNUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1CCCC1)I |
Origin of Product |
United States |
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